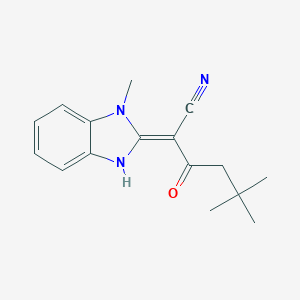
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile, also known as DMBOH, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile binds to copper ions through the benzimidazole moiety, forming a stable complex. The complex can emit fluorescence upon excitation with light, allowing for the detection and imaging of copper ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has a high selectivity for copper ions over other metal ions, such as iron and zinc.
Biochemical and Physiological Effects
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell cultures and has potential as a non-invasive tool for studying copper ion dynamics in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has several advantages for lab experiments, including its high selectivity for copper ions, low toxicity, and ability to detect copper ions in living cells. However, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has limitations, such as its limited selectivity for other metal ions and potential interference with other fluorescent probes.
Direcciones Futuras
For (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile research include the development of new fluorescent probes with improved selectivity for copper ions, the study of copper ion dynamics in neurodegenerative diseases, and the application of (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile in other biological systems. Additionally, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile could potentially be used for the development of new therapeutics for copper-related diseases.
Métodos De Síntesis
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can be synthesized through a reaction between 3-methyl-1H-benzimidazole-2-carbaldehyde and 5,5-dimethyl-3-oxohexanenitrile in the presence of a base catalyst. The reaction produces (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile as a yellow solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has potential applications in scientific research as a fluorescent probe for detecting and imaging metal ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has been shown to selectively bind to copper ions and can be used to detect copper ions in living cells. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can also be used to study the role of copper ions in biological processes, such as neurodegenerative diseases.
Propiedades
Nombre del producto |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
|---|---|
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)9-14(20)11(10-17)15-18-12-7-5-6-8-13(12)19(15)4/h5-8,18H,9H2,1-4H3/b15-11+ |
Clave InChI |
IDVQCMSCXKJXSR-RVDMUPIBSA-N |
SMILES isomérico |
CC(C)(C)CC(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
SMILES canónico |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

